N-oleoyl alanine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

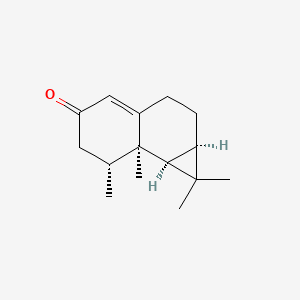

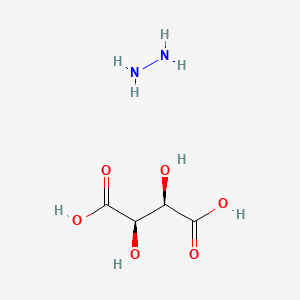

N-oleoyl alanine is an endogenous fatty acid amide, structurally similar to other N-acyl amino acids. It is a conjugate of oleic acid and alanine, and it plays a role in various physiological processes. This compound has garnered interest due to its potential therapeutic applications, particularly in the modulation of addiction and withdrawal symptoms.

作用机制

Target of Action

N-Oleoyl alanine, also known as N-oleoyl-L-alanine, is a member of the N-acyl amino acid family . It primarily targets the endocannabinoid system (ECS) , which plays a key modulatory role during synaptic plasticity and homeostatic processes in the brain . The ECS has an important role in the neurobiological processes underlying drug addiction .

Mode of Action

This compound interacts with its targets in the ECS to regulate the development and expression of conditioned reward and sensitization . It is hypothesized that drug-induced elevation in endocannabinoids (eCBs) and/or eCB-like molecules (eCB-Ls) may represent a protective mechanism against drug insult, and boosting their levels exogenously may strengthen their neuroprotective effects .

Biochemical Pathways

This compound is involved in a variety of physiological and pathological processes, as well as the metabolic enzymes, transporters, and receptors that regulate their signaling . Following chronic intermittent alcohol consumption, this compound levels were significantly elevated in the prefrontal cortex (PFC), nucleus accumbens (NAc), and ventral tegmental area (VTA) in a region-specific manner .

Pharmacokinetics

It has been shown that systemic administration of this compound (60 mg/kg, intraperitoneal) during intermittent alcohol consumption significantly reduced alcohol intake and preference without affecting the hedonic state .

Result of Action

The administration of this compound has been shown to attenuate alcohol self-administration and preference in mice . It also blocks acute opioid withdrawal-induced conditioned place preference and attenuates somatic withdrawal following chronic opioid exposure in rats .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of other drugs or substances. For example, its effect on reducing alcohol intake and preference was observed during intermittent alcohol consumption

生化分析

Biochemical Properties

N-oleoyl alanine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . For instance, it has been found to interact with G-Protein Coupled Receptors (GPCRs), which are integral membrane proteins involved in various physiological functions .

Cellular Effects

This compound has been observed to have profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, this compound has been found to attenuate alcohol self-administration and preference in mice, suggesting its potential role in modulating neurobiological processes underlying drug addiction .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to interact with GPCRs, influencing their function and potentially leading to changes in cellular responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, it has been found that systemic administration of this compound significantly reduced alcohol intake and preference in mice, without affecting the hedonic state .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues It interacts with transporters or binding proteins, and can affect its localization or accumulation

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

Synthetic Routes and Reaction Conditions

N-oleoyl alanine can be synthesized through the reaction of oleic acid with alanine. The process typically involves the formation of an amide bond between the carboxyl group of oleic acid and the amino group of alanine. This reaction can be facilitated by using coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar coupling reactions. The process would need to be optimized for yield and purity, potentially involving purification steps such as recrystallization or chromatography.

化学反应分析

Types of Reactions

N-oleoyl alanine can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the oleic acid moiety, leading to the formation of epoxides or hydroxylated derivatives.

Reduction: The double bond in the oleic acid moiety can be reduced to form saturated derivatives.

Substitution: The amide bond can be targeted for substitution reactions, potentially leading to the formation of different N-acyl amino acids.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents such as acyl chlorides or anhydrides can be used for substitution reactions.

Major Products Formed

Oxidation: Epoxides, hydroxylated derivatives.

Reduction: Saturated fatty acid amides.

Substitution: Various N-acyl amino acids.

科学研究应用

Chemistry: It serves as a model compound for studying amide bond formation and fatty acid conjugation.

Biology: It is involved in the modulation of physiological processes such as pain perception, appetite regulation, and neuroprotection.

Medicine: N-oleoyl alanine has shown promise in reducing alcohol and opioid withdrawal symptoms, making it a potential therapeutic agent for addiction treatment

Industry: Its role in modulating physiological processes could lead to applications in the development of new pharmaceuticals and nutraceuticals.

相似化合物的比较

N-oleoyl alanine is structurally similar to other N-acyl amino acids, such as:

N-oleoyl glycine: Similar in structure but with glycine instead of alanine. It also modulates physiological processes through the endocannabinoid system.

N-palmitoylethanolamide: Another N-acyl amino acid with anti-inflammatory and neuroprotective properties.

N-oleoylethanolamide: Known for its role in appetite regulation and lipid metabolism.

Uniqueness

This compound’s unique combination of oleic acid and alanine allows it to interact with specific molecular targets, such as PPARα and FAAH, making it a distinct compound with potential therapeutic applications in addiction and withdrawal management .

属性

IUPAC Name |

(2S)-2-[[(Z)-octadec-9-enoyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22-19(2)21(24)25/h10-11,19H,3-9,12-18H2,1-2H3,(H,22,23)(H,24,25)/b11-10-/t19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQZBIVWDKADIA-GDWUOILNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NC(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H39NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the potential therapeutic applications of N-oleoyl alanine based on current research?

A1: Research suggests this compound holds promise in addressing substance use disorders. Studies in rodent models demonstrate its ability to reduce both the rewarding effects and withdrawal symptoms associated with opioids and alcohol. [, ] Specifically, oral administration of this compound was found to attenuate conditioned place preference induced by acute opioid withdrawal and alleviate somatic withdrawal symptoms following chronic opioid exposure. [] Similarly, this compound demonstrated efficacy in reducing alcohol self-administration and preference in mice. []

Q2: How does this compound impact bacterial infection in patients with decompensated cirrhosis?

A2: Research indicates that N-oleoyl ethanolamine, a related compound, serves as a potential biomarker for diagnosing bacterial infection in patients with decompensated cirrhosis. [] Furthermore, this compound levels were found to be elevated specifically in cases of Gram-positive infections within this patient population. [] These findings suggest a potential role for this compound in the body's response to bacterial infection in the context of liver disease.

Q3: How does this compound function as a multifunctional additive in lubricants?

A3: this compound exhibits multiple beneficial properties as a lubricant additive. Studies show that it enhances the biodegradability of mineral-based oils, making them more environmentally friendly. [] Additionally, it improves the load-carrying capacity, anti-wear properties, and friction-reducing abilities of these oils. [] Furthermore, this compound contributes to the anticorrosion and antirust properties of the lubricant. []

Q4: Are there any studies investigating the impact of this compound on lung inflammation during SARS-CoV-2 infection?

A4: Yes, a study utilizing a mouse model of SARS-CoV-2 infection examined the changes in lung lipid profiles following infection. [] Results showed that this compound, along with other N-acylated amino acids, was significantly increased in the lungs of infected mice. [] This finding suggests a potential role for this compound in the inflammatory response within the lungs during SARS-CoV-2 infection, although further research is needed to fully understand its implications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(E)-but-1-en-3-ynyl]-1-oxidopyridin-1-ium](/img/structure/B593622.png)

![Propanoic acid, 2-methyl-, 2-[(methoxyamino)carbonyl]hydrazide](/img/new.no-structure.jpg)

![(3S,5R,8R,9R,10R,13R,14R,17S)-17-[4-[(2S)-3,3-dimethyloxiran-2-yl]but-1-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B593628.png)

![7-(4-(dimethylamino)benzoyl)-1,3-dioxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl 4-(4-chlorophenethyl)piperidine-1-carboxylate](/img/structure/B593632.png)

![2-(Benzo[b]furan-5-yl)oxirane](/img/structure/B593638.png)